molecular formula C9H12FNO B2428918 (2-(2-Fluoroethoxy)phenyl)methanamine CAS No. 1312015-51-2

(2-(2-Fluoroethoxy)phenyl)methanamine

Cat. No. B2428918
CAS RN: 1312015-51-2
M. Wt: 169.199
InChI Key: NZRIPQLGGODNNB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “{4-fluoro-2-[(2-methoxyethoxy)methyl]phenyl}methanamine”, has been reported with a Molecular Weight of 213.25 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “{4-fluoro-2-[(2-methoxyethoxy)methyl]phenyl}methanamine”, include a density of 1.2±0.1 g/cm3, boiling point of 444.2±45.0 °C at 760 mmHg, and a flash point of 222.4±28.7 °C .

properties

IUPAC Name

[2-(2-fluoroethoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRIPQLGGODNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

LiAlH4 (3.4 mL, 2M solution in THF) was added to a solution of compound 135 (114 mg, 0.69 mmol) at 0° C. and then the mixture was brought to room temperature and stirred for 4.5 h. After completion of reaction, the reaction mixture was cooled to 0° C. and carefully quenched the reaction with a saturated solution of potassium-sodium tartarate tetrahydrate by dropwise addition. The reaction mixture was filtered on a Celite bed and the filtrate was dried (Na2SO4) filtered and evaporated. The residue was purified on flash silica gel column chromatography (CH2Cl2:MeOH:NH4OH=25:1:0.1) to yield the compound 136a (which was contaminated minor amount of fluorine reduced product), yield 86 mg (74%) as a colorless syrup. 1H NMR (CD3OD, 300 MHz) δ 7.19-7.25 (m, 2H), 6.87-6.97 (m, 2H), 4.66-4.69 (m, 1H), 4.29-4.32 (m, 1H), 4.20-4.22 (m, 1H), 4.02-4.11 (m, 1H), 3.75-3.79 (m, 2H). HRMS calculated for C9H13NOF (M+H)+: 170.0981. found 170.0982. Compound 136b was prepared in a similar manner.
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One

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